Cas no 90-10-8 (N-Methyl-N-phenylbenzenesulfonamide)

N-Methyl-N-phenylbenzenesulfonamide structure
90-10-8 structure
Product Name:N-Methyl-N-phenylbenzenesulfonamide
CAS 번호:90-10-8
MF:C13H13NO2S
메가와트:247.3128221035
MDL:MFCD00514036
CID:34546
PubChem ID:135963
Update Time:2025-05-21

N-Methyl-N-phenylbenzenesulfonamide 화학적 및 물리적 성질

이름 및 식별자

    • N-Methyl-N-phenylbenzenesulfonamide
    • BENZENESULFONAMIDE,N-METHYL-N-PHENYL-
    • Benzenesulfonamide,N-methyl-N-phenyl
    • Benzenesulfonanilide,N-methyl
    • N-Methylbenzenesulfonanilide
    • N-methyl-benzenesulfonylanilide
    • N-Methylbenzenesulphanilide
    • N-Methyl-benzolsulfonanilid
    • N-methyl-N-phenylbenzenesulphonamide
    • N-methylphenylsulphonanilide
    • Benzenesulfonanilide,N-methyl- (6CI,7CI,8CI)
    • NSC 77060
    • N-Methyl-N-Phenyl Benzene Sulfonamide
    • N-Methyl-N-phenylbenzenesulfonamide #
    • SR-01000398121
    • NSC77060
    • AC-18197
    • DTXSID20237977
    • Benzenesulfonanilide, N-methyl-
    • AKOS001391097
    • NCIOpen2_004148
    • 90-10-8
    • MFCD00514036
    • KRXAPUFKQQWAGK-UHFFFAOYSA-N
    • Benzenesulfonamide, N-methyl-N-phenyl-
    • SR-01000398121-1
    • SCHEMBL812702
    • n-methyl-n-phenyl-benzenesulfonamide
    • NSC-77060
    • Benzenesulfonanilide, N-methyl- (6CI, 7CI, 8CI)
    • N-Methyl-N-phenylbenzenesulfonamide (ACI)
    • DTXCID70160468
    • MDL: MFCD00514036
    • 인치: 1S/C13H13NO2S/c1-14(12-8-4-2-5-9-12)17(15,16)13-10-6-3-7-11-13/h2-11H,1H3
    • InChIKey: KRXAPUFKQQWAGK-UHFFFAOYSA-N
    • 미소: O=S(N(C)C1C=CC=CC=1)(C1C=CC=CC=1)=O

계산된 속성

  • 정밀분자량: 247.06700
  • 동위원소 질량: 220.063663
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 17
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 343
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 45.8
  • 소수점 매개변수 계산 참조값(XlogP): 2.6

실험적 성질

  • 밀도: 1.254
  • 비등점: 380.4°C at 760 mmHg
  • 플래시 포인트: 183.8°C
  • 굴절률: 1.615
  • PSA: 45.76000
  • LogP: 3.59250
  • 증기압: 0.0±0.9 mmHg at 25°C

N-Methyl-N-phenylbenzenesulfonamide 보안 정보

N-Methyl-N-phenylbenzenesulfonamide 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
M343625-50mg
N-Methyl-N-Phenylbenzenesulfonamide
90-10-8
50mg
$ 50.00 2022-06-03
TRC
M343625-100mg
N-Methyl-N-Phenylbenzenesulfonamide
90-10-8
100mg
$ 70.00 2022-06-03
TRC
M343625-500mg
N-Methyl-N-Phenylbenzenesulfonamide
90-10-8
500mg
$ 275.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N19120-250mg
N-Methyl-N-phenylbenzenesulfonamide
90-10-8
250mg
¥1782.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N19120-1g
N-Methyl-N-phenylbenzenesulfonamide
90-10-8
1g
¥3302.0 2021-09-08
Alichem
A019088890-5g
N-Methyl-N-phenylbenzenesulfonamide
90-10-8 95%
5g
$852.24 2023-08-31
Alichem
A019088890-10g
N-Methyl-N-phenylbenzenesulfonamide
90-10-8 95%
10g
$1181.88 2023-08-31
Alichem
A019088890-25g
N-Methyl-N-phenylbenzenesulfonamide
90-10-8 95%
25g
$1969.80 2023-08-31
Cooke Chemical
F156123-250mg
N-Methyl-N-phenylbenzenesulfonamide
90-10-8 97
250mg
RMB 2288.00 2025-02-21
Cooke Chemical
F156123-1g
N-Methyl-N-phenylbenzenesulfonamide
90-10-8 97
1g
RMB 7358.40 2025-02-21

N-Methyl-N-phenylbenzenesulfonamide 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Iodine ,  Oxygen Solvents: 1,2-Dichloroethane ;  16 h, 25 °C
참조
Metal-Free Direct Construction of Sulfonamides via Iodine-Mediated Coupling Reaction of Sodium Sulfinates and Amines at Room Temperature
Wei, Wei; Liu, Chun Li; Yang, Daoshan; Wen, Jiangwei; You, Jinmao; et al, Advanced Synthesis & Catalysis, 2015, 357(5), 987-992

합성 방법 2

반응 조건
1.1 Reagents: Durene ,  Tripotassium phosphate Catalysts: Cuprous iodide
1.2 Reagents: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ;  240 min, 110 °C
참조
UFU (Ullmann-Finkelstein-Ullmann): a new multicomponent reaction
Toto, Patrick; Gesquiere, Jean-Claude; Cousaert, Nicolas; Deprez, Benoit; Willand, Nicolas, Tetrahedron Letters, 2006, 47(28), 4973-4978

합성 방법 3

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Cupric acetate Solvents: Water ;  5 h, reflux
참조
Copper-catalyzed n-arylation of sulfonamides with boronic acids in water under ligand-free and aerobic conditions
Nasrollahzadeh, Mahmoud; Ehsani, Ali; Maham, Mehdi, Synlett, 2014, 25(4), 505-508

합성 방법 4

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 25 °C
참조
Towards Uniform Iodine Catalysis: Intramolecular C-H Amination of Arenes under Visible Light
Martinez, Claudio; Bosnidou, Alexandra E.; Allmendinger, Simon; Muniz, Kilian, Chemistry - A European Journal, 2016, 22(29), 9929-9932

합성 방법 5

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  1 h, reflux
참조
Synthesis of a Series of 2-Aminodiarylsulfones by Bronsted Acid Mediated Regioselective Fries Type Rearrangement of N-Alkyl-N-arylbenzenesulfonamides
Debnath, Sudarshan; Mondal, Shovan, ChemistrySelect, 2018, 3(15), 4129-4132

합성 방법 6

반응 조건
1.1 Catalysts: Cadmium sulfide (nanoparticles) Solvents: Ethanol ,  Water ;  10 min, 25 - 28 °C
참조
Nanosized CdS as a Reusable Photocatalyst: The Study of Different Reaction Pathways between Tertiary Amines and Aryl Sulfonyl Chlorides through Visible-Light-Induced N-Dealkylation and C-H Activation Processes
Firoozi, Somayeh; Hosseini-Sarvari, Mona, Journal of Organic Chemistry, 2021, 86(3), 2117-2134

합성 방법 7

반응 조건
참조
Preparation and spectroscopic behavior of acetyl derivatives of sulfonamides
Melegari, M.; Vampa, G.; Benedetti, L.; De Benedetti, P. G., Farmaco, 1976, 31(3), 183-93

합성 방법 8

반응 조건
1.1 Catalysts: Titania Solvents: Ethanol ;  1 h, rt
참조
Black TiO2 nanoparticles with efficient photocatalytic activity under visible light at low temperature: regioselective C-N bond cleavage toward the synthesis of thioureas, sulfonamides, and propargylamines
Koohgard, Mehdi; Hosseini-Sarvari, Mona, Catalysis Science & Technology, 2020, 10(20), 6825-6839

합성 방법 9

반응 조건
1.1 Reagents: Calcium hydride Solvents: Acetonitrile ;  5 min, 90 °C; 1 h, 90 °C
참조
Charge-Transfer Complex Promoted Regiospecific C-N Bond Cleavage of Vicinal Tertiary Diamines
Fu, Ying; Xu, Qin-Shan; Shi, Chun-Zhao; Du, Zhengyin; Xiao, Caiqin, Advanced Synthesis & Catalysis, 2018, 360(18), 3502-3506

합성 방법 10

반응 조건
1.1 Reagents: Tripotassium phosphate Catalysts: N,N-Dimethylglycine ,  Cuprous iodide Solvents: Dimethylformamide ;  48 h, 100 °C; 100 °C → rt
참조
Copper-catalyzed cross-coupling of sulfonamides with aryl iodides and bromides facilitated by amino acid ligands
Deng, Wei; Liu, Lei; Zhang, Chen; Liu, Min; Guo, Qing-Xiang, Tetrahedron Letters, 2005, 46(43), 7295-7298

합성 방법 11

반응 조건
1.1 Reagents: Pyridine Solvents: Chloroform ;  0 °C; 30 min, 0 °C
1.2 0 °C; 2 - 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
참조
Mechanistic insight into thermal 1,3- and 1,5-sulfonyl migrations of N-arenesulfonylphenothiazines and N-arenesulfonylphenoxazines
Wang, Jiandong; Son, Kwon-Il; Xu, Jiaxi, Monatshefte fuer Chemie, 2016, 147(9), 1637-1649

N-Methyl-N-phenylbenzenesulfonamide Raw materials

N-Methyl-N-phenylbenzenesulfonamide Preparation Products

추천 공급업체
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
SunaTech Inc.
Shanghai Bent Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hubei Cuiyuan Biotechnology Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hubei Cuiyuan Biotechnology Co.,Ltd
Enjia Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Enjia Trading Co., Ltd